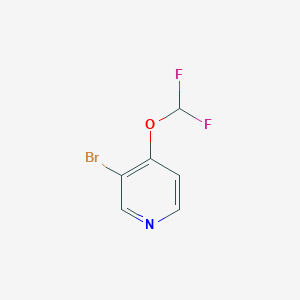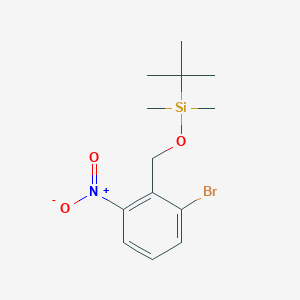
((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane
概要
説明
((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane is a chemical compound with the CAS Number: 1147531-02-9 . It has a molecular weight of 346.3 and its IUPAC name is 2-bromo-6-nitrobenzyl tert-butyl (dimethyl)silyl ether .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-11(14)7-6-8-12(10)15(16)17/h6-8H,9H2,1-5H3 . This code provides a detailed representation of the compound’s molecular structure.
科学的研究の応用
1. Ligand Synthesis and Functionalization
In the field of ligand synthesis, Charbonnière et al. (2002) describe the use of similar compounds for creating ligands with pendant arms. They note the transformation of bromo to an ester, facilitating further functionalization for potential biological material labeling (Charbonnière, Weibel, & Ziessel, 2002).
2. Synthesis of Brominated Compounds
Churakov et al. (1994) researched the synthesis of brominated anilmes, involving selective reduction and bromination steps. This work highlights the versatility of brominated compounds in chemical synthesis (Churakov, Smirnov, Ioffe, Strelenko, & Tartakovsky, 1994).
3. Macrocyclic Compounds
McMurry et al. (1992) focus on the synthesis of bifunctional tetraaza macrocycles, an area crucial for chelating agents in medicine and research. They utilize similar compounds for creating macrocyclic amines, which are then alkylated (McMurry, Brechbiel, Kumar, & Gansow, 1992).
4. Protected Bivalent Sulfur Introduction
Dong, Clive, and Gao (2015) explore the use of [(tert-Butyldimethylsilyl)oxy]methanethiol as a nucleophilic reagent for introducing protected bivalent sulfur, highlighting the compound's role in complex synthesis (Dong, Clive, & Gao, 2015).
5. Ferromagnetic Coupling Unit Analysis
Research by Kanno et al. (1993) on 4,6-dimethoxy-1,3-phenylenebis(N-tert-butyl nitroxide) challenges existing rules about m-phenylene as a robust ferromagnetic coupling unit, showing the compound's significance in magnetic material studies (Kanno, Inoue, Koga, & Iwamura, 1993).
6. Palladium Catalyzed Reactions
Demircan (2014) investigates palladium-catalyzed intra/intermolecular cascade cross-couplings, where compounds like tert-butyl-dimethylsilane play a crucial role in forming complex products (Demircan, 2014).
Safety And Hazards
特性
IUPAC Name |
(2-bromo-6-nitrophenyl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-11(14)7-6-8-12(10)15(16)17/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHKCQCIDTWCDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855632 | |
| Record name | [(2-Bromo-6-nitrophenyl)methoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane | |
CAS RN |
1147531-02-9 | |
| Record name | [(2-Bromo-6-nitrophenyl)methoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

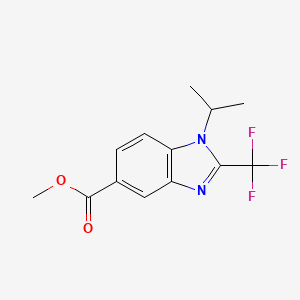
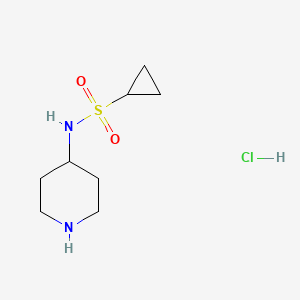
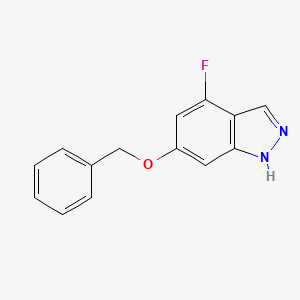
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1401435.png)
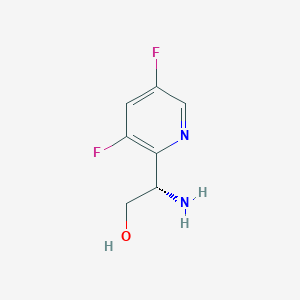
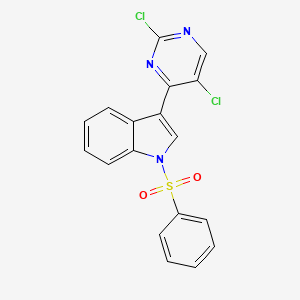
![tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B1401438.png)
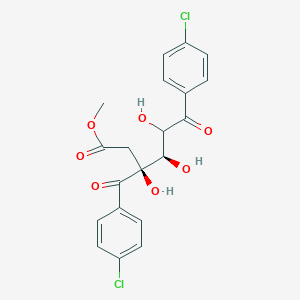
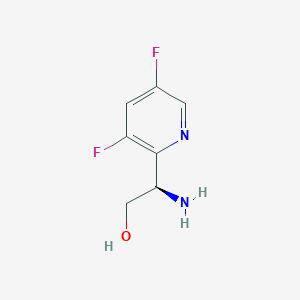
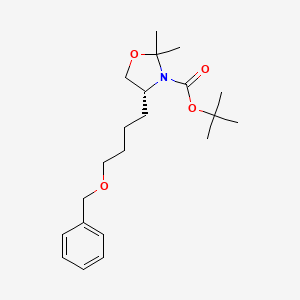
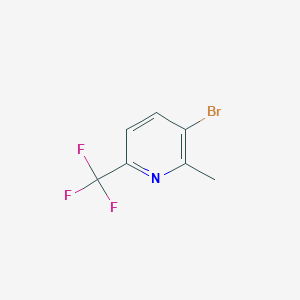
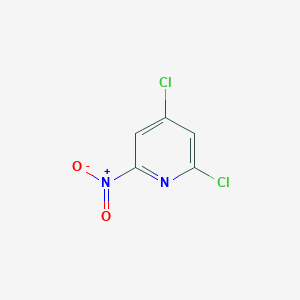
![Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1401448.png)
